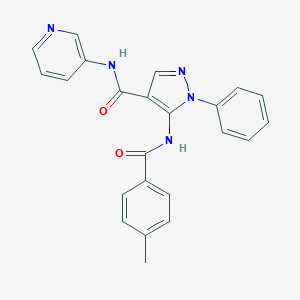
5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one with ethyl acetoacetate under specific conditions to yield the desired pyrazole derivative . The reaction conditions often involve the use of solvents like acetone and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Applications De Recherche Scientifique
5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one
- 5-[(4-methylbenzoyl)amino]-1-phenyl-N-(3-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
What sets 5-(4-METHYLBENZAMIDO)-1-PHENYL-N-(PYRIDIN-3-YL)-1H-PYRAZOLE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H19N5O2 |
|---|---|
Poids moléculaire |
397.4g/mol |
Nom IUPAC |
5-[(4-methylbenzoyl)amino]-1-phenyl-N-pyridin-3-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c1-16-9-11-17(12-10-16)22(29)27-21-20(23(30)26-18-6-5-13-24-14-18)15-25-28(21)19-7-3-2-4-8-19/h2-15H,1H3,(H,26,30)(H,27,29) |
Clé InChI |
TUBFTSULZWIGSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide](/img/structure/B504888.png)
![3-chloro-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B504889.png)
![N-{4-[(3,5-dichloro-4-methoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B504890.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B504892.png)
![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B504893.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504896.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504898.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B504901.png)
![N-{4-[(3-methoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504902.png)
![N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B504903.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dimethylbenzamide](/img/structure/B504906.png)
![2-(4-chlorophenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B504907.png)
![N-{3-[(2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B504909.png)
![2-(4-isopropylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B504910.png)
